molecular formula C14H6ClF3N2O6 B3040600 2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate CAS No. 219539-67-0

2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate

Cat. No.: B3040600
CAS No.: 219539-67-0
M. Wt: 390.65 g/mol
InChI Key: LCFHOISAQHBTNI-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C14H6ClF3N2O6. This compound is characterized by the presence of nitro, trifluoromethyl, and chloro groups attached to a benzoate structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate typically involves the esterification of 2-Nitro-4-(trifluoromethyl)phenol with 4-Chloro-3-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-Amino-4-(trifluoromethyl)phenyl 4-chloro-3-aminobenzoate.

    Substitution: 2-Nitro-4-(trifluoromethyl)phenyl 4-amino-3-nitrobenzoate (when using amines).

    Hydrolysis: 2-Nitro-4-(trifluoromethyl)phenol and 4-Chloro-3-nitrobenzoic acid.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro group can participate in substitution reactions, modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-Chloro-3-nitrobenzoic acid
  • 2-Nitro-4-(trifluoromethyl)benzyl chloride

Uniqueness

2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is unique due to the combination of nitro, trifluoromethyl, and chloro groups in its structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl] 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF3N2O6/c15-9-3-1-7(5-10(9)19(22)23)13(21)26-12-4-2-8(14(16,17)18)6-11(12)20(24)25/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFHOISAQHBTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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